5-Amino-4,4-dimethylpentan-1-ol
Overview
Description
5-Amino-4,4-dimethylpentan-1-ol: is an organic compound with the molecular formula C7H17NO . It is a derivative of pentanol, featuring an amino group and two methyl groups attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4,4-dimethylpentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylpentan-1-ol.
Amination Reaction: The hydroxyl group of 4,4-dimethylpentan-1-ol is converted to an amino group through a series of reactions involving reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce hydroxylamines .
Scientific Research Applications
Chemistry: 5-Amino-4,4-dimethylpentan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the effects of amino alcohols on cellular processes and enzyme activities .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials .
Mechanism of Action
The mechanism of action of 5-Amino-4,4-dimethylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. This can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
4,4-Dimethylpentan-1-ol: Lacks the amino group, making it less reactive in certain chemical reactions.
5-Amino-2,2-dimethylpentan-1-ol: Similar structure but with different positioning of methyl groups, affecting its chemical properties and reactivity.
Uniqueness: 5-Amino-4,4-dimethylpentan-1-ol is unique due to the presence of both an amino group and two methyl groups on the same carbon atom, which imparts distinct steric and electronic effects. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
5-amino-4,4-dimethylpentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,6-8)4-3-5-9/h9H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBDDEJFIJTHHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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